PXR Inverse Agonism – A Unique Pharmacological Profile Not Shared by Fluanisone
The target compound acts as an inverse agonist at the human pregnane X receptor (PXR) with an IC50 of 24 nM in a cell-based reporter assay, whereas the closely related antipsychotic fluanisone (4'-fluoro-4-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone) shows no reported PXR activity [1]. This functional divergence is attributed to the 2‑hydroxy group, which enables a key hydrogen bond within the PXR ligand-binding domain that the non‑hydroxylated fluanisone cannot form.
| Evidence Dimension | PXR inverse agonism IC50 |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | Fluanisone (no detectable PXR inverse agonism) |
| Quantified Difference | Qualitative – target is an inverse agonist, comparator is inactive |
| Conditions | Human PXR expressed in HepG2 cells co-expressing luciferase under CYP3A4 promoter, 24 h incubation |
Why This Matters
Procurement of a PXR‑active butyrophenone enables studies of drug‑metabolism regulation that are impossible with fluanisone or haloperidol, directly impacting CYP3A4 induction assays and drug‑drug interaction screening.
- [1] BindingDB. BDBM429515. Affinity Data: IC50 24 nM for inverse agonist activity at human PXR. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403928 View Source
